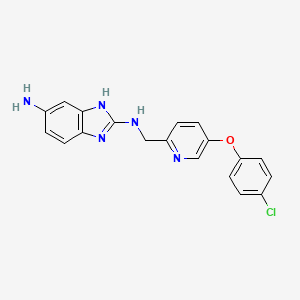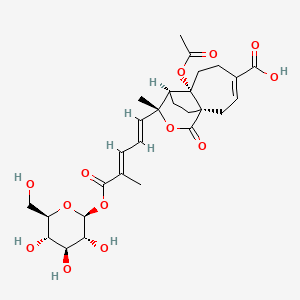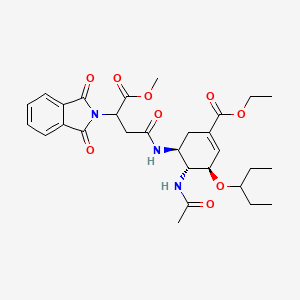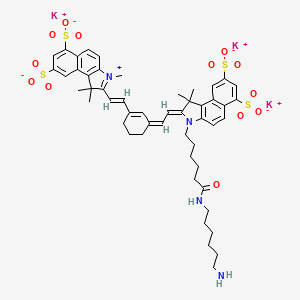
14-3-3|O/ER|A stabilizer-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-3-3|O/ER|A stabilizer-1 is a small-molecule stabilizer that targets the protein-protein interactions involving the 14-3-3 protein family. These proteins play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The compound is designed to stabilize the interactions between 14-3-3 proteins and their binding partners, which can have significant implications for therapeutic applications, particularly in diseases such as cancer and neurodegenerative disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-3-3|O/ER|A stabilizer-1 typically involves dynamic combinatorial chemistry (DCC). This method allows for the generation of a library of potential stabilizers, from which the most effective compounds can be selected. The process involves the formation of acylhydrazone linkages between aromatic rings, resulting in the desired stabilizer .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the DCC process. This would require optimization of reaction conditions to ensure high yield and purity of the compound. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .
化学反应分析
Types of Reactions
14-3-3|O/ER|A stabilizer-1 primarily undergoes reactions that involve the formation and stabilization of protein-protein interactions. These reactions are typically non-covalent and involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as aromatic aldehydes and hydrazides, which react under mild acidic conditions to form acylhydrazone linkages. The reaction is typically carried out in an organic solvent such as ethanol or methanol .
Major Products
The major product of the synthesis is the this compound compound itself. This compound is characterized by its ability to stabilize the interactions between 14-3-3 proteins and their binding partners, leading to enhanced cellular functions .
科学研究应用
14-3-3|O/ER|A stabilizer-1 has a wide range of scientific research applications:
作用机制
14-3-3|O/ER|A stabilizer-1 exerts its effects by binding to the 14-3-3 protein and its binding partners, thereby stabilizing their interaction. This stabilization enhances the functional activity of the protein complex, leading to improved cellular functions. The compound binds allosterically to the 14-3-3 protein, which induces conformational changes that strengthen the protein-protein interaction .
相似化合物的比较
Similar Compounds
Fusicoccin-A: A natural product that also stabilizes 14-3-3 protein interactions.
Pyrrolidone derivatives: Synthetic compounds that act as stabilizers for 14-3-3 protein interactions.
Uniqueness
14-3-3|O/ER|A stabilizer-1 is unique in its ability to selectively stabilize specific 14-3-3 protein interactions, which can be tailored for therapeutic applications. Its design through dynamic combinatorial chemistry allows for the fine-tuning of its binding properties, making it a versatile tool for research and therapeutic development .
属性
分子式 |
C25H35Cl2N3O3 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
2-chloro-1-[3-[4-(4-chloroanilino)-2,6-dimethyloxane-4-carbonyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethanone |
InChI |
InChI=1S/C25H35Cl2N3O3/c1-18-15-25(16-19(2)33-18,28-21-5-3-20(27)4-6-21)23(32)30-13-9-24(10-14-30)7-11-29(12-8-24)22(31)17-26/h3-6,18-19,28H,7-17H2,1-2H3 |
InChI 键 |
JLJRLKQYLPGKGI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(O1)C)(C(=O)N2CCC3(CCN(CC3)C(=O)CCl)CC2)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)




![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)

